3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
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Overview
Description
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by two benzene rings linked together by a carbon-carbon bond. The presence of fluorine and trifluoromethoxy groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethanesulfonic acid and boron trifluoride are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopent-1-ene-1-carboxylic acid
- 3-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine stands out due to its unique combination of fluorine and trifluoromethoxy groups. These groups enhance its chemical stability, reactivity, and binding affinity, making it a valuable compound in various research applications .
Biological Activity
3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a fluorinated organic compound characterized by a biphenyl structure with significant substitutions that enhance its biological activity. The presence of multiple fluorine atoms and a trifluoromethoxy group contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C13H8F5N O. Its structure includes:
- Biphenyl core : Two phenyl rings connected by a single bond.
- Fluorine substitutions : At the 3 and 5 positions on one phenyl ring.
- Trifluoromethoxy group : Attached at the 4' position, which enhances lipophilicity and potential receptor interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The trifluoromethoxy group is known to enhance binding affinity and selectivity towards these targets due to its electron-withdrawing nature, which stabilizes the compound's interaction with active sites.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Neurotransmitter modulation : Potential positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs) and GABA receptors.
- Anticancer properties : Some fluorinated biphenyl derivatives have shown cytotoxic effects against cancer cell lines.
Case Study 1: Neurotransmitter Receptor Modulation
A series of studies have demonstrated that fluorinated compounds can act as positive allosteric modulators at α7 nAChRs. For instance, modifications to the biphenyl structure have led to increased potency at these receptors. Specifically, compounds with fluorine substitutions showed improved efficacy compared to their non-fluorinated counterparts, indicating that the presence of fluorine enhances receptor interaction and modulation .
Case Study 2: Anticancer Activity
In vitro studies on similar biphenyl derivatives have revealed significant cytotoxic effects against various cancer cell lines. For example, compounds exhibiting fluorination at specific positions demonstrated enhanced activity against MCF-7 breast cancer cells and HepG2 hepatic cancer cells. The mechanism involves disruption of cellular processes through receptor interaction or enzyme inhibition .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
3',4'-Difluoro-[1,1'-biphenyl]-2-amine | C12H10F2N | Lacks trifluoromethoxy group | Moderate nAChR activity |
4'-Fluoro-3-(trifluoromethoxy)biphenyl-4-amine | C13H9F4N O | Additional fluorine atoms | Enhanced receptor binding |
3,5-Difluoro-[1,1'-biphenyl]-2-amine | C12H10F2N | Similar fluorination without trifluoromethoxy | Reduced activity compared to trifluoromethoxy derivatives |
Properties
Molecular Formula |
C13H8F5NO |
---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2,4-difluoro-6-[4-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C13H8F5NO/c14-8-5-10(12(19)11(15)6-8)7-1-3-9(4-2-7)20-13(16,17)18/h1-6H,19H2 |
InChI Key |
JCVNOQWKMVJFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)OC(F)(F)F |
Origin of Product |
United States |
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